molecular formula C12H11F3N2 B15346949 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- CAS No. 78832-75-4

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)-

Cat. No.: B15346949
CAS No.: 78832-75-4
M. Wt: 240.22 g/mol
InChI Key: ARSOLVYIDIMCMN-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- is a β-carboline derivative characterized by a tetracyclic indole framework fused with a pyridine ring. The trifluoromethyl (-CF₃) group at position 6 distinguishes it from related compounds. This substituent is known for enhancing metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research .

Properties

CAS No.

78832-75-4

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H11F3N2/c13-12(14,15)7-1-2-10-9(5-7)8-3-4-16-6-11(8)17-10/h1-2,5,16-17H,3-4,6H2

InChI Key

ARSOLVYIDIMCMN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indole alkaloids, including this compound, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound and its derivatives are investigated for potential therapeutic applications, including the treatment of neurological disorders and inflammation.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Electron-Withdrawing Groups (e.g., -CF₃, -CCl₃): Improve metabolic stability and binding affinity to hydrophobic targets. The -CF₃ group may confer greater selectivity compared to halogens like -CCl₃ .
  • Electron-Donating Groups (e.g., -OCH₃): Enhance solubility and antioxidant activity, as seen in harmine analogs from Peganum harmala .
  • Aromatic Substituents (e.g., 3-pyridinyl): Increase polar surface area (PSA), influencing blood-brain barrier penetration .

Biological Activity

1H-Pyrido(3,4-b)indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- is notable for its potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure

The compound features a pyrido[3,4-b]indole core structure with a tetrahydro configuration and a trifluoromethyl substituent at the 6-position. This unique structural arrangement is essential for its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that various pyrido[3,4-b]indole derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting the growth of cells with mutant and wild-type epidermal growth factor receptor (EGFR) .

  • Key Findings:
    • GI50 Values: The GI50 values for some derivatives ranged from 29 nM to 47 nM, indicating potent antiproliferative activity compared to the reference drug erlotinib (GI50 = 33 nM) .
    • IC50 Values: Specific derivatives demonstrated IC50 values between 68 nM and 85 nM against EGFR WT .

Antiviral Activity

The antiviral properties of related indole compounds have also been explored. A study highlighted the effectiveness of certain indole derivatives in inhibiting viral entry mechanisms, particularly against HIV and enteroviruses .

  • Activity Metrics:
    • IC50 Values: Some compounds achieved IC50 values as low as 0.64 μM without exhibiting cytotoxicity .

Structure-Activity Relationship (SAR)

The efficacy of pyrido[3,4-b]indole derivatives can be largely attributed to their structural modifications. Structure-activity relationship studies have been pivotal in identifying the most effective substitutions on the indole core.

CompoundSubstituentGI50 (nM)IC50 (nM)
5cm-piperidin-1-yl4768-85
5dpiperidin-1-ylNot specifiedNot specified
7aH54Not specified
7bp-piperidin-1-yl57Not specified

Case Studies

Several case studies illustrate the biological activity of pyrido[3,4-b]indoles:

  • Antiproliferative Screening : A series of pyrido[3,4-b]indoles were screened against various cancer cell lines. The most potent compounds were identified based on their GI50 and IC50 values.
  • Antiviral Efficacy : Compounds were tested for their ability to inhibit viral replication in vitro. Results indicated that specific modifications significantly enhanced antiviral potency without increasing cytotoxicity.

Preparation Methods

Synthesis of 5-Trifluoromethyltryptamine

The indole nucleus of the tryptamine must bear a trifluoromethyl group at the 5-position to yield the 6-trifluoromethyl substituent post-cyclization. The Büchi-Mak method provides a robust route to substituted tryptamines:

  • Nitro-olefination : 5-Trifluoromethylindole undergoes Friedel-Crafts alkylation with nitroethylene to form 3-(2-nitrovinyl)-5-(trifluoromethyl)-1H-indole.
  • Reduction : Lithium aluminum hydride (LiAlH4) reduces the nitrovinyl group to a primary amine, yielding 5-(trifluoromethyl)tryptamine.

This two-step process achieves moderate yields (50–65%) and requires rigorous purification via flash chromatography to isolate the tryptamine.

Cyclization via Pictet-Spengler Reaction

The trifluoromethyltryptamine reacts with formaldehyde under acidic conditions to form the tetrahydro-β-carboline core. Key catalytic systems include:

Acid Catalyst Solvent Temperature Time Yield Source
Citric acid Water 60°C 24 h 65%
Acetic acid Glacial HOAc 100°C 12 h 72%
l-Tartaric acid Methanol Reflux 18 h 58%

The aqueous citric acid method offers a greener alternative, minimizing organic solvent use while maintaining efficiency. Microwave-assisted reactions (e.g., 100°C, 30 min) can further enhance yields to ~75% by accelerating imine formation.

Alternative Synthetic Routes

Reductive Amination

Primary amines can be alkylated using reductive amination protocols. For example, reacting 6-trifluoromethyl-1H-indole-3-ethylamine with ketones in the presence of sodium cyanoborohydride yields N-alkylated intermediates, which undergo cyclization under acidic conditions.

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

  • Crystallization : Ethanol/water mixtures precipitate the hydrochloride salt with >95% purity.
  • Flash Chromatography : Silica gel elution with dichloromethane/methanol gradients resolves regioisomers.

Analytical Validation

Technique Application Example Data Source
1H/13C NMR Confirm regiochemistry and substitution δ 7.45 (s, 1H, ArH), δ 121.5 (q, J = 32 Hz, CF3)
HPLC Assess purity (>98%) Retention time: 12.3 min (C18 column)
X-ray Crystallography Resolve stereochemical ambiguity CCDC deposition: 2056783
Mass Spectrometry Verify molecular ion ([M+H]+ = 295.1) m/z 295.1 (100%)

Pharmacological Context and Modifications

The tetrahydro-β-carboline scaffold exhibits affinity for neurological targets (e.g., TRPV1, BACE1). Introducing electron-withdrawing groups like CF3 enhances metabolic stability and binding potency. For instance, 6g (a TRPV1 antagonist) demonstrates IC50 = 2.4 μM against capsaicin-induced activation, underscoring the pharmacophore’s versatility.

Q & A

Q. How to interpret conflicting NMR data for diastereomers or tautomeric forms?

  • Methodological Answer :
  • Variable temperature NMR : Identify tautomers by observing signal coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆) .
  • Chiral derivatization : Use Mosher’s acid to assign absolute configuration of stereocenters .

Tables for Key Data

Table 2 : Comparative Biological Activities of Selected Derivatives

CompoundAssay TypeActivity (IC₅₀/GI₅₀)Reference
6-CF₃ derivativeAnticancer (MCF-7)1.2 µM
6-MeO derivativeAntioxidant (DPPH)18 µM
6-NO₂ derivativeAntibacterialMIC = 8 µg/mL

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